[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea
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Overview
Description
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea is a chemical compound with the molecular formula C8H9FN2OS2 and a molecular weight of 232.3 g/mol . It is also known by its IUPAC name, N-carbamothioyl-4-fluoro-S-methylenebenzenesulfinamide . This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a thiourea moiety, making it a unique and interesting subject for chemical research.
Preparation Methods
The synthesis of [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea involves several steps. One common method includes the reaction of 4-fluoroaniline with carbon disulfide and methyl iodide under basic conditions to form the intermediate compound, which is then further reacted with an oxidizing agent to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea undergoes various chemical reactions, including:
Scientific Research Applications
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea has several applications in scientific research:
Mechanism of Action
The mechanism of action of [(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes and ultimately exerting its biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with thiol-containing enzymes and proteins .
Comparison with Similar Compounds
[(4-fluorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea can be compared with other similar compounds such as:
[(4-chlorophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea: This compound has a chlorine atom instead of a fluorine atom, which can lead to differences in reactivity and biological activity.
[(4-bromophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea: The presence of a bromine atom can also affect the compound’s properties and applications.
[(4-iodophenyl)(methyl)oxo-lambda6-sulfanylidene]thiourea:
This compound stands out due to its unique combination of a fluorophenyl group and a thiourea moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
[(4-fluorophenyl)-methyl-oxo-λ6-sulfanylidene]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2OS2/c1-14(12,11-8(10)13)7-4-2-6(9)3-5-7/h2-5H,1H3,(H2,10,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQBRDKCANZKJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC(=S)N)(=O)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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